Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
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Overview
Description
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their various biological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways . These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and acetylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The general steps are as follows:
Condensation: Ethyl acetoacetate reacts with phenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Acetylation: The resulting pyrazole is acetylated to introduce the acetyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-acetyl-5-hydroxy-1-methyl-1H-pyrazol-3-yl)acetate
- Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-imidazol-3-yl)acetate
Uniqueness
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and hydroxyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 2-(4-acetyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-13(19)9-12-14(10(2)18)15(20)17(16-12)11-7-5-4-6-8-11/h4-8,16H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMAGNIZNAZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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